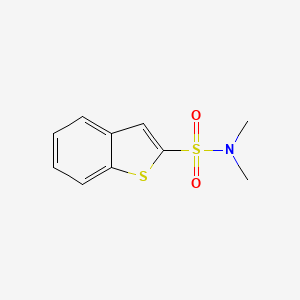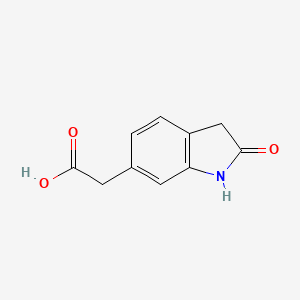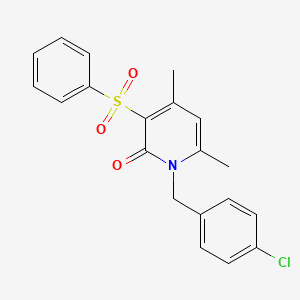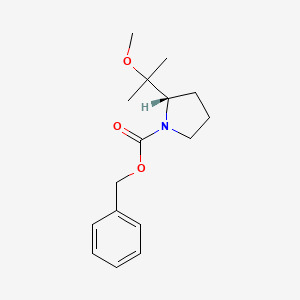
N,N-Dimethyl-1-benzothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-benzothiophene-2-sulfonamide (DBTS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmaceuticals, and material sciences. DBTS is a heterocyclic compound that contains a sulfur atom in its ring structure. This compound has a unique structure that makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-benzothiophene-2-sulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In animal studies, this compound has been found to reduce inflammation and pain. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro. In addition, this compound has been found to have neuroprotective effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-1-benzothiophene-2-sulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in many organic solvents, making it easy to work with in the lab. However, one limitation is that this compound is a relatively new compound, and its properties are not fully understood. In addition, this compound can be expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-1-benzothiophene-2-sulfonamide. One area of research is to further investigate its anti-inflammatory and anti-cancer properties and to determine its mechanism of action. Another area of research is to explore its potential use as a drug delivery agent and to develop new methods for synthesizing this compound. In addition, research can be conducted to study the potential applications of this compound in the field of material sciences, such as its use in the synthesis of organic semiconductors. Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific fields.
Métodos De Síntesis
N,N-Dimethyl-1-benzothiophene-2-sulfonamide can be synthesized through various methods, including the reaction of benzothiophene with dimethylamine and sulfuric acid. The reaction is carried out under controlled conditions to obtain pure this compound. The synthesis of this compound can also be achieved through other methods such as the reaction of benzothiophene with dimethylsulfate and sodium sulfite.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-benzothiophene-2-sulfonamide has been extensively studied in various scientific fields due to its unique properties. In the field of medicine, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In the field of material sciences, this compound has been used as a building block for the synthesis of various organic semiconductors.
Propiedades
IUPAC Name |
N,N-dimethyl-1-benzothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S2/c1-11(2)15(12,13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZYYOZOBFSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)




![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)